molecular formula C11H19ClO2 B1583141 4-tert-Butylcyclohexyl chloroformate CAS No. 42125-46-2

4-tert-Butylcyclohexyl chloroformate

Cat. No.: B1583141
CAS No.: 42125-46-2
M. Wt: 218.72 g/mol
InChI Key: YXFSGPPQRCUVRL-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl chloroformate is a chemical compound with the molecular formula C11H19ClO2. It is a colorless to yellow liquid with a pungent odor . This compound is used as an intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylcyclohexyl chloroformate can be synthesized through the reaction of 4-tert-butylcyclohexanol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process includes the continuous addition of phosgene to a solution of 4-tert-butylcyclohexanol in an inert solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base.

    Aminolysis: Amines like methylamine or ethylamine, usually at room temperature.

Major Products Formed

    Hydrolysis: 4-tert-butylcyclohexanol and hydrochloric acid.

    Alcoholysis: Corresponding carbonates.

    Aminolysis: Corresponding carbamates.

Scientific Research Applications

4-tert-Butylcyclohexyl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexyl chloroformate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound acts as an electrophile, facilitating the formation of carbonates and carbamates through nucleophilic substitution reactions . The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

4-tert-Butylcyclohexyl chloroformate can be compared with other chloroformates such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in the synthesis of specialized compounds.

Properties

IUPAC Name

(4-tert-butylcyclohexyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFSGPPQRCUVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052093
Record name 4-tert-Butylcyclohexyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42125-46-2
Record name 4-(1,1-Dimethylethyl)cyclohexyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42125-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042125462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylcyclohexyl chloroformate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylcyclohexyl chloroformate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key finding of the research paper regarding 4-tert-Butylcyclohexyl chloroformate?

A1: The research focuses on investigating the catalytic activity of pyridine in the decarboxylation of this compound. The paper likely explores the reaction kinetics and mechanisms involved in this specific chemical transformation. [] The study might delve into the impact of the cis- and trans-isomers of this compound on the reaction pathway and product formation. [] Understanding the role of catalysts like pyridine in decarboxylation reactions can have implications for organic synthesis and potentially impact the development of new synthetic methodologies.

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